molecular formula C12H7ClO3S B8437783 5-(4-Chlorophenyl)thien-2-ylglyoxylic acid

5-(4-Chlorophenyl)thien-2-ylglyoxylic acid

Cat. No. B8437783
M. Wt: 266.70 g/mol
InChI Key: ZGEGEPCREIPXNX-UHFFFAOYSA-N
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Patent
US04233452

Procedure details

When the above procedure was repeated starting with the potassium salt of 5-(4-chlorophenyl)thien-2-ylglyoxylic acid, there was obtained 5-(4-chlorophenyl)thien-2-ylglycolic acid, m.p. 158°-160° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[K].[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:13][C:12]([C:14](=[O:18])[C:15]([OH:17])=[O:16])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1>>[Cl:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[S:13][C:12]([CH:14]([OH:18])[C:15]([OH:17])=[O:16])=[CH:11][CH:10]=2)=[CH:7][CH:8]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=C(S1)C(C(=O)O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(S1)C(C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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